N'-Hydroxy-3-(pyridin-3-yl)propanimidamide
Overview
Description
N’-Hydroxy-3-(pyridin-3-yl)propanimidamide is a chemical compound known for its versatile applications in organic synthesis and medicinal chemistry. It is characterized by the presence of a pyridine ring and an amidine group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
N’-Hydroxy-3-(pyridin-3-yl)propanimidamide can be synthesized through various synthetic routes. One common method involves the reaction of 3-pyridinecarboxaldehyde with hydroxylamine to form the corresponding oxime, followed by reduction with sodium borohydride to yield the desired compound . The reaction conditions typically involve the use of organic solvents such as methanol or ethanol and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of N’-Hydroxy-3-(pyridin-3-yl)propanimidamide may involve large-scale synthesis using similar reaction pathways. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-Hydroxy-3-(pyridin-3-yl)propanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under various conditions, often in the presence of catalysts or under reflux.
Major Products
The major products formed from these reactions include N-oxide derivatives, amine derivatives, and substituted pyridine compounds, which can be further utilized in various chemical syntheses.
Scientific Research Applications
N’-Hydroxy-3-(pyridin-3-yl)propanimidamide has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes and receptors.
Industry: The compound is utilized in the production of agrochemicals, pharmaceuticals, and fine chemicals.
Mechanism of Action
The mechanism of action of N’-Hydroxy-3-(pyridin-3-yl)propanimidamide involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator, binding to active sites and altering the activity of the target molecules. This interaction can affect various biochemical pathways, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N’-Hydroxy-3-(pyridin-2-yl)propanimidamide
- N’-Hydroxy-3-(pyridin-4-yl)propanimidamide
- N’-Hydroxy-3-(pyrimidin-2-yl)propanimidamide
Uniqueness
N’-Hydroxy-3-(pyridin-3-yl)propanimidamide is unique due to its specific substitution pattern on the pyridine ring, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound in medicinal chemistry and drug development.
Properties
CAS No. |
201546-79-4 |
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Molecular Formula |
C9H12N2O |
Molecular Weight |
164.20 g/mol |
IUPAC Name |
N'-hydroxy-3-phenylpropanimidamide |
InChI |
InChI=1S/C9H12N2O/c10-9(11-12)7-6-8-4-2-1-3-5-8/h1-5,12H,6-7H2,(H2,10,11) |
InChI Key |
SNEQBGRXVNQPKZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)CCC(=NO)N |
Isomeric SMILES |
C1=CC=C(C=C1)CC/C(=N/O)/N |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=NO)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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